1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a piperazine ring, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole derivative, followed by sulfonylation and subsequent coupling with a piperazine derivative. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonyl-containing piperazines. Examples are:
- 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
- 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
What sets 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-methylphenyl)sulfonyl]piperazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22F2N4O4S2 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H22F2N4O4S2/c1-12-4-6-15(7-5-12)28(24,25)21-8-10-22(11-9-21)29(26,27)16-13(2)20-23(14(16)3)17(18)19/h4-7,17H,8-11H2,1-3H3 |
InChI Key |
FFNFYHBTMHARRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(F)F)C |
Origin of Product |
United States |
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